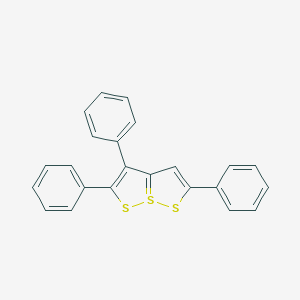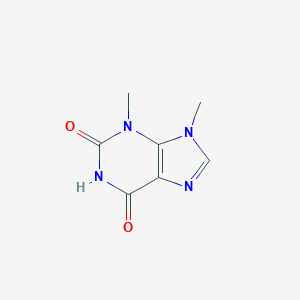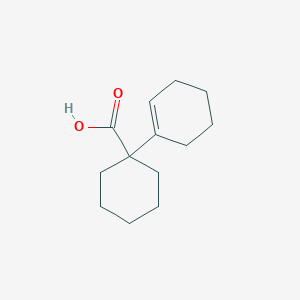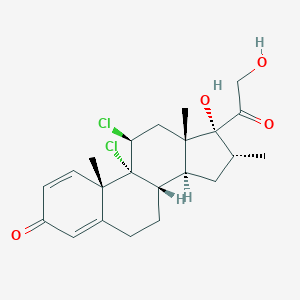
Meclorisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meclorisone, also known as 17α-chloromethyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate, is a synthetic glucocorticoid steroid. It is commonly used in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties.
Mécanisme D'action
Meclorisone acts by binding to the glucocorticoid receptor, which is found in many cells throughout the body. This binding leads to the activation of the receptor, which in turn leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Meclorisone has a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while upregulating the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response. Additionally, Meclorisone has been shown to increase the expression of glucocorticoid-responsive genes, which are involved in a variety of physiological processes, such as metabolism, immune function, and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Meclorisone for lab experiments is its potent anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying the role of inflammation and the immune system in various diseases. Additionally, Meclorisone is relatively stable and has a long half-life, which allows for sustained exposure in in vitro and in vivo experiments. However, Meclorisone is not without its limitations. It can have off-target effects, and its use can lead to the suppression of the immune system, which can increase the risk of infection.
Orientations Futures
There are several future directions for Meclorisone research. One area of interest is the development of more selective glucocorticoid receptor agonists that have fewer off-target effects. Another area of interest is the use of Meclorisone in combination with other drugs to enhance its anti-inflammatory and immunosuppressive effects. Additionally, there is interest in exploring the potential use of Meclorisone in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research to better understand the mechanisms of action of Meclorisone and its effects on various physiological processes.
Conclusion:
Meclorisone is a synthetic glucocorticoid steroid that has potent anti-inflammatory and immunosuppressive properties. It has been extensively studied for its use in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone acts by binding to the glucocorticoid receptor, which leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone has a number of biochemical and physiological effects, and it is a useful tool for studying the role of inflammation and the immune system in various diseases. There are several future directions for Meclorisone research, including the development of more selective glucocorticoid receptor agonists and the exploration of its potential use in the treatment of other diseases.
Méthodes De Synthèse
Meclorisone can be synthesized through a multi-step process starting with pregnenolone. The first step involves the conversion of pregnenolone into 16α,Meclorisoneα-epoxy-3β-hydroxy-5α-androstan-11-one. This intermediate is then reacted with chloromethyl methyl sulfide to obtain Meclorisone.
Applications De Recherche Scientifique
Meclorisone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone has also been studied for its potential use in organ transplantation to prevent rejection.
Propriétés
Numéro CAS |
4732-48-3 |
|---|---|
Nom du produit |
Meclorisone |
Formule moléculaire |
C22H28Cl2O4 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)21(15,24)17(23)10-20(16,3)22(12,28)18(27)11-25/h6-7,9,12,15-17,25,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
OKWSMPYQIYKVDC-CXSFZGCWSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)Cl)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |
Autres numéros CAS |
4732-48-3 |
Synonymes |
9,11β-Dichloro-17,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; _x000B_(11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_16α-Methyldichlorisone; NSC 92353; (11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methyl-pregna-1,4-diene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



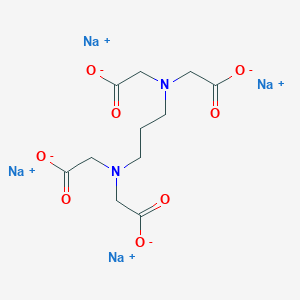
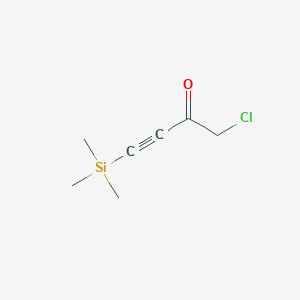
![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
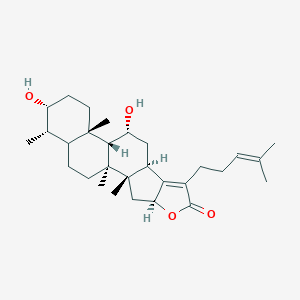
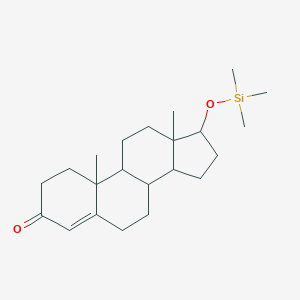
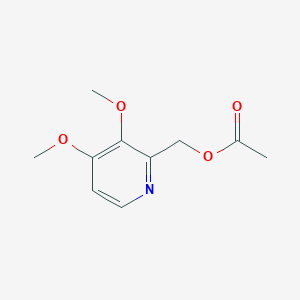
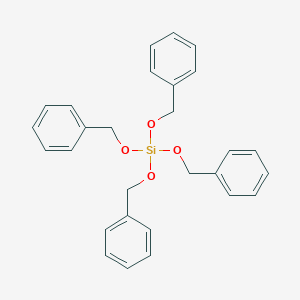
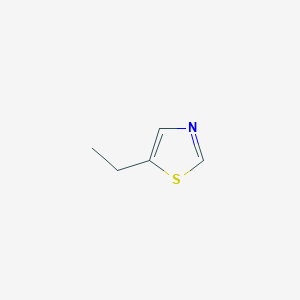
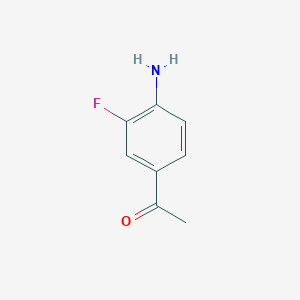
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

